3,4-Dehydro-6-hydroxymellein

Catalog No.
S631627
CAS No.
1204-37-1
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dehydro-6-hydroxymellein

CAS Number

1204-37-1

Product Name

3,4-Dehydro-6-hydroxymellein

IUPAC Name

6,8-dihydroxy-3-methylisochromen-1-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3

InChI Key

OHHKDUWFPNAEHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O

The exact mass of the compound 3,4-Dehydro-6-hydroxymellein is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of isocoumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dehydro-6-hydroxymellein, also known as 6,8-dihydroxy-3-methylisocoumarin, is a specialized isocoumarin intermediate and analytical standard utilized in plant metabolomics and chemoenzymatic research. As a direct polyketide precursor and an alternative substrate for 6-hydroxymellein O-methyltransferase (EC 2.1.1.108), it is critical for mapping stress-induced metabolic pathways in crops [1]. For procurement, the compound is supplied as a solid with a baseline purity of ≥95% (LC/MS-UV), requiring storage at −20°C due to its specific stability profile and limited solubility, which is restricted to polar aprotic solvents like DMSO (typically 1 mg/mL) and acetone .

Substituting 3,4-Dehydro-6-hydroxymellein with its downstream analogs, such as 6-hydroxymellein or 6-methoxymellein, compromises enzymatic assay specificity and biosynthetic pathway mapping. While 6-methoxymellein acts as a terminal, biologically active phytoalexin with documented antifungal properties, 3,4-Dehydro-6-hydroxymellein lacks broad-spectrum antimicrobial activity, making it unsuitable for use as a generic biocide [1]. Instead, its procurement value lies in its strict structural recognition by specific methyltransferases [2]. Furthermore, its unique desaturation at the 3,4-position fundamentally alters its solubility compared to the saturated dihydroisocoumarin core of 6-hydroxymellein, dictating that solvent protocols and reaction kinetics cannot be directly translated between the two compounds during high-throughput screening [3].

Strict Substrate Specificity for 6-Hydroxymellein O-Methyltransferase

In enzymatic assays evaluating 6-hydroxymellein O-methyltransferase (EC 2.1.1.108) activity, 3,4-Dehydro-6-hydroxymellein acts as a highly specific methyl acceptor. It accepts the methyl moiety from S-adenosyl-L-methionine at an equivalent rate to the primary substrate 6-hydroxymellein, whereas downstream analogs like 6-methoxymellein and generic coumarins yield no methylation [1].

Evidence DimensionEnzymatic methylation rate (EC 2.1.1.108)
Target Compound DataAccepted methyl moiety at an equivalent rate to the primary substrate
Comparator Or Baseline6-methoxymellein and generic coumarins (0% methylation)
Quantified Difference100% relative substrate acceptance vs. 0% for downstream/generic analogs
ConditionsIn vitro methyltransferase assay using S-adenosyl-L-methionine

Ensures buyers select this exact compound when mapping the terminal steps of isocoumarin phytoalexin biosynthesis, as downstream analogs are completely rejected by the enzyme.

Lack of Broad-Spectrum Antimicrobial Activity

When tested against a panel of human and plant pathogens, 3,4-Dehydro-6-hydroxymellein demonstrated no measurable inhibition against C. albicans, E. coli, and P. aeruginosa. This contrasts sharply with standard biocides like clotrimazole, which exhibit 83–100% inhibition rates under identical conditions [1].

Evidence DimensionGrowth inhibition rate against bacterial and fungal pathogens
Target Compound DataNo inhibition (0%) against tested pathogens
Comparator Or BaselineClotrimazole positive control (83–100% inhibition rate)
Quantified DifferenceComplete absence of antimicrobial activity compared to functional biocides
ConditionsIn vitro antimicrobial susceptibility testing against Gram-positive/negative bacteria and fungi

Demonstrates that the compound's procurement value is strictly as an analytical standard or biosynthetic precursor, preventing misallocation as an active biocide.

Solubility Profile for LC/MS Analytical Workflows

Unlike many highly functionalized aqueous-soluble plant metabolites, 3,4-Dehydro-6-hydroxymellein exhibits strict solubility limitations, dissolving effectively only in polar aprotic solvents such as DMSO (up to 1 mg/mL) and acetone . It is also noted to be unstable in solution over prolonged periods, requiring immediate use or careful storage [1].

Evidence DimensionSolvent compatibility and dissolution capacity
Target Compound DataSoluble in DMSO (1 mg/mL) and acetone; insoluble in aqueous media
Comparator Or BaselineStandard aqueous-soluble plant metabolites (soluble in standard buffers)
Quantified DifferenceRequires 100% polar aprotic solvent for initial stock preparation
ConditionsStandard laboratory stock solution preparation for LC/MS-UV (≥95% purity)

Dictates strict formulation and stock-solution preparation protocols for metabolomic LC/MS workflows, preventing precipitation during high-throughput screening.

Enzymatic Substrate Profiling for Plant Defense Pathways

Because 3,4-Dehydro-6-hydroxymellein acts as a specific acceptor for 6-hydroxymellein O-methyltransferase (EC 2.1.1.108), it is a necessary standard for in vitro assays measuring the induction of phytoalexin biosynthesis in Daucus carota and related species, where generic coumarins fail to react[1].

LC/MS-UV Standardization in Fungal Metabolomics

Given its specific retention and polar aprotic solubility profile, the ≥95% pure compound serves as a critical reference standard for identifying isocoumarin intermediates in the fermentation broths of endophytic fungi without interference from terminal bioactive metabolites [2].

Chemoenzymatic Synthesis of Substituted Isocoumarins

As a verified polyketide intermediate, this compound is procured as a starting material or reference marker in biocatalytic workflows aimed at generating novel, structurally complex ortho-quinone methides and related isocoumarin derivatives in controlled non-aqueous environments [3].

XLogP3

2.1

Wikipedia

3,4-Dehydro-6-hydroxymellein

Dates

Last modified: 04-14-2024

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